molecular formula C9H15NO B15253554 1-(Azetidin-3-yl)-3-methylidenepentan-1-one

1-(Azetidin-3-yl)-3-methylidenepentan-1-one

Cat. No.: B15253554
M. Wt: 153.22 g/mol
InChI Key: MHRAQMCZGNUFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)-3-methylidenepentan-1-one is a synthetic azetidine-based building block intended for research and development purposes. Compounds featuring the azetidine scaffold are of significant interest in medicinal chemistry, particularly as intermediates in the synthesis of more complex bioactive molecules . The structure of this compound, which combines a ketone linker with a methylidene group, makes it a versatile precursor for further chemical modification and exploration. Azetidine derivatives are frequently investigated for their potential pharmacological properties. Research on analogous structures has demonstrated that azetidine-containing compounds can act as potent inhibitors of tubulin polymerization, targeting the colchicine-binding site and exhibiting promising antiproliferative activities in cancer cell lines, including breast cancer models . As such, this compound may serve as a key intermediate for researchers designing and synthesizing novel small-molecule candidates for oncology and other therapeutic areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-methylidenepentan-1-one

InChI

InChI=1S/C9H15NO/c1-3-7(2)4-9(11)8-5-10-6-8/h8,10H,2-6H2,1H3

InChI Key

MHRAQMCZGNUFJX-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CC(=O)C1CNC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)-3-methylidenepentan-1-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions. . This method is highly efficient and provides functionalized azetidines with high regio- and stereoselectivity.

Chemical Reactions Analysis

1-(Azetidin-3-yl)-3-methylidenepentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like alkyl halides or acyl chlorides.

    Cycloaddition: The compound can participate in [2 + 2] cycloaddition reactions, forming new four-membered rings.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-yl)-3-methylidenepentan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3-methylidenepentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences and Functional Group Analysis

The table below compares key structural features and properties of 1-(Azetidin-3-yl)-3-methylidenepentan-1-one with related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Structural Features
1-(Azetidin-3-yl)-3-methylidenepentan-1-one C₉H₁₃NO 151.21 (calc.) Azetidine, α,β-unsaturated ketone Conjugated enone system; strained azetidine
1-(Azetidin-3-yl)pentan-1-one C₈H₁₅NO 141.21 Azetidine, ketone Saturated ketone; lacks methylidene group
1-(Azetidin-1-yl)-2-methyl-5-phenylpentan-1-one C₁₅H₂₁NO 231.34 Azetidine, ketone, phenyl Extended aliphatic chain; aromatic substituent
1-(Dimethylamino)-2-methylpentan-3-one C₈H₁₇NO 143.23 Dimethylamino, ketone Branched aliphatic chain; tertiary amine
N-ethyl-pentylone (1-(benzodioxol-5-yl)-2-(ethylamino)pentan-1-one) C₁₄H₁₉NO₃ 249.31 Benzodioxole, ketone, ethylamino Psychoactive scaffold; fused aromatic ring

Key Observations :

  • Azetidine vs. dimethylamino substituents: The strained azetidine ring may increase steric hindrance and alter hydrogen-bonding capacity relative to the flexible dimethylamino group in 1-(Dimethylamino)-2-methylpentan-3-one .
  • Aromatic vs.

Biological Activity

1-(Azetidin-3-yl)-3-methylidenepentan-1-one is a compound that belongs to the azetidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of 1-(Azetidin-3-yl)-3-methylidenepentan-1-one can be represented as follows:

C9H13N Chemical Formula \text{C}_9\text{H}_{13}\text{N}\quad \text{ Chemical Formula }

The synthesis of azetidine derivatives typically involves methods such as the Horner-Wadsworth-Emmons reaction and aza-Michael addition, which allow for the functionalization of the azetidine ring. Recent advancements in synthetic strategies have enabled the efficient preparation of various azetidine derivatives, including those with enhanced biological activity .

Anticancer Properties

Research indicates that azetidine derivatives, including 1-(Azetidin-3-yl)-3-methylidenepentan-1-one, may exhibit significant anticancer properties. For instance, studies on related compounds have shown that certain azetidin-based structures can inhibit the proliferation of human breast cancer cell lines such as MCF-7 and SKBR3. These compounds are believed to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

The biological activity of 1-(Azetidin-3-yl)-3-methylidenepentan-1-one may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some azetidine derivatives have been shown to inhibit enzymes that are crucial for cancer cell survival.
  • Disruption of Cell Cycle : These compounds may interfere with the normal progression of the cell cycle, leading to cell death.
  • Induction of Apoptosis : Certain azetidine derivatives promote apoptotic pathways, thereby reducing tumor growth.

Study 1: Anticancer Activity

In a study exploring the effects of azetidine derivatives on cancer cell lines, researchers synthesized a series of 3-chloro-azetidin-2-one derivatives. These compounds demonstrated potent anticancer activity against MCF-7 cells, suggesting that modifications to the azetidine structure can enhance its effectiveness as an anticancer agent .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of carbonic anhydrase by azetidine derivatives. The study utilized artificial neural networks to predict the biological activity of various compounds, including those containing an azetidine scaffold. The results indicated that specific modifications could lead to enhanced inhibitory effects against tumor-associated carbonic anhydrases .

Comparative Analysis

CompoundStructureBiological ActivityMechanism
1-(Azetidin-3-yl)-3-methylidenepentan-1-oneStructureAnticancerApoptosis induction
3-chloro-azetidin-2-oneStructureAnticancerCell cycle disruption
Azetidine-based resveratrol derivativesStructureAnticancerEnzyme inhibition

Q & A

Q. What synthetic strategies are recommended for preparing 1-(Azetidin-3-yl)-3-methylidenepentan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-step synthesis : Begin with azetidine precursors (e.g., azetidine-3-carboxylic acid derivatives) and introduce the methylidenepentanone moiety via nucleophilic addition or ketone functionalization. Key steps may involve protection/deprotection of reactive groups (e.g., amines) and use of coupling agents like EDC/HOBt for amide bond formation .
  • Optimization : Control reaction temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., THF for organometallic steps, DCM for acid-catalyzed reactions). Monitor progress via TLC or LC-MS. Purify intermediates using flash chromatography (silica gel, gradient elution) .

Q. How can the structural integrity of 1-(Azetidin-3-yl)-3-methylidenepentan-1-one be confirmed?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.0–4.0 ppm) and methylidene ketone (C=O at ~200–210 ppm in ¹³C). Compare with analogous azetidine derivatives .
    • IR : Confirm carbonyl stretch (C=O at ~1700 cm⁻¹) and azetidine ring vibrations (C-N at ~1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

Methodological Answer:

  • In vitro screens :
    • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinases).
    • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) with IC₅₀ determination.
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish potency thresholds .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the methylidene ketone, predicting sites for nucleophilic attack .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase ATP-binding pockets). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • ADMET Prediction : Tools like SwissADME to estimate solubility, bioavailability, and CYP450 metabolism risks .

Q. What experimental approaches resolve contradictions in reported biological activities of azetidine derivatives?

Methodological Answer:

  • Reproducibility studies : Replicate assays under standardized conditions (pH, temperature, cell passage number) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., substituent variations on the azetidine or ketone group) to isolate critical pharmacophores .
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines to confirm target specificity .

Q. How can enantiomeric purity be achieved during synthesis, and what analytical techniques validate it?

Methodological Answer:

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts for epoxidation) .
  • Analytical validation :
    • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol gradients.
    • SFC (Supercritical Fluid Chromatography) : Resolve enantiomers using CO₂-based mobile phases (e.g., 15% methanol modifier) .

Q. What strategies mitigate instability of the methylidene ketone moiety during storage?

Methodological Answer:

  • Stabilization : Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMSO-d6). Add radical inhibitors (e.g., BHT) to prevent oxidation .
  • Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via UPLC-PDA to identify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.